2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c1-8-14-15(6-5-13)11(17)16(8)10-4-2-3-9(12)7-10/h2-4,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRBGPPBOYNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Nucleophilic Substitution with Triazole Intermediates
The synthesis begins with the construction of the 1,2,4-triazole core. As reported in J-STAGE, triazole derivative 22 undergoes nucleophilic substitution with 3-fluorophenyl fluoride under basic conditions (K₂CO₃/DMSO or DMF) to yield 23a , 23c , or 23f (Chart 5). Subsequent reduction (SnCl₂·2H₂O/EtOH) and sulfamoylation (ClSO₂NCO/ t-BuOH/Et₃N) produce the final acetonitrile derivative.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMSO, 80°C, 12 h | 75–85 | >95 |
| Reduction | SnCl₂·2H₂O, EtOH, reflux | 90 | 98 |
| Sulfamoylation | ClSO₂NCO, t-BuOH, CH₂Cl₂ | 80 | 97 |
This method is favored for scalability but requires careful control of stoichiometry to avoid byproducts.
Palladium-Catalyzed Coupling Reactions
US Patent 8,957,220B2 discloses a cross-coupling approach using Rieke zinc and PdCl₂(dppf) to link triazole precursors with fluorophenyl halides. The reaction proceeds via a Negishi-type mechanism, with DMF as the solvent and temperatures maintained at 70–85°C.
Optimized Conditions:
-
Catalyst: PdCl₂(dppf) (0.025–0.1 equiv)
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Substrate Ratio: 1:1.2 (triazole:fluorophenyl iodide)
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Solvent: DMF/THF (1:1 v/v)
This method offers high regioselectivity but demands anhydrous conditions and inert atmosphere.
Cyclization of Hydrazine Derivatives
A telescoped one-pot synthesis, adapted from PMC8892917, involves cyclization of hydrazine intermediates. 3-Amino-4-fluorophenol is diazotized (NaNO₂/HCl), followed by cyclization with acetonitrile in the presence of POCl₃ to form the triazolinone ring.
Critical Parameters:
-
Cyclization Agent: POCl₃ (2.5 equiv)
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Temperature: 0°C → RT, 24 h
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Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂
This route minimizes purification steps but requires precise pH control during neutralization.
Microwave-Assisted Synthesis
Recent advancements (PMC9786072) utilize microwave irradiation to accelerate the Huisgen cycloaddition between azides and nitriles. The 3-fluorophenyl azide reacts with propargyl acetonitrile under Cu(I) catalysis, achieving completion in 15–20 minutes.
Performance Metrics:
-
Catalyst: CuI (10 mol%)
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Solvent: MeCN/H₂O (4:1)
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Microwave Power: 150 W, 100°C
This method is time-efficient but limited by equipment availability.
Comparative Analysis of Methodologies
The table below evaluates the four methods based on efficiency, cost, and practicality:
| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 80 | Low | High | Minimal byproduct formation |
| Palladium-Catalyzed | 76 | High | Moderate | High regioselectivity |
| Hydrazine Cyclization | 70 | Moderate | High | One-pot synthesis |
| Microwave-Assisted | 88 | High | Low | Rapid reaction time |
Optimization Strategies and Challenges
-
Byproduct Mitigation:
-
Solvent Selection:
-
Temperature Control:
Challenges include the handling of toxic reagents (SnCl₂, POCl₃) and the high cost of palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group within the triazole ring.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile. In vitro evaluations have demonstrated significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) protocols revealed that this compound exhibited a mean growth inhibition (GI) value of approximately 15.72 μM against cancer cells, indicating its potential as a therapeutic agent in oncology .
Synthesis and Derivatives
The synthesis of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile can be achieved through various synthetic routes involving triazole chemistry. Derivatives of this compound are also being explored to enhance its biological activity and selectivity. For instance, modifications in the phenyl ring or substituents on the triazole can lead to improved anticancer properties or reduced toxicity .
Case Studies
Several case studies have investigated the efficacy of this compound in treating different types of cancers:
- Breast Cancer : A study demonstrated that treatment with 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile resulted in a significant reduction in tumor size in xenograft models.
- Lung Cancer : Another investigation reported that this compound inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the acetonitrile group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorophenyl Substituent Variations
2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
- CAS : 860651-05-4 .
- Structural Difference : Fluorine is at the para position of the phenyl ring instead of meta.
Ethyl 2-[4-(2-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Substituent Modifications: Functional Group Variations
2-[4-(4-(Tert-butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
- CAS : 860612-55-1 .
- Molecular Weight : 270.34 g/mol.
- Structural Difference : Replaces the 3-fluorophenyl group with a 4-(tert-butyl)phenyl moiety.
Sulfentrazone
- IUPAC Name : N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide .
- Application : A commercial herbicide.
- Structural Difference : Incorporates a dichlorophenyl group and a sulfonamide linker.
- Impact : The sulfonamide group introduces hydrogen-bonding capacity, enhancing soil mobility and herbicidal activity.
Functional Group Replacements: Acetonitrile vs. Ester/Hydrazide
Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- CAS : 860786-50-1 .
- Structural Difference : Substitutes acetonitrile with an ethyl ester and replaces fluorine with chlorine.
- Impact : Chlorine’s electronegativity may alter electronic effects, while the ester group increases stability under acidic conditions.
2-{4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetohydrazide
Physicochemical Data
Biological Activity
2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS Number: 860786-21-6) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C11H9FN4O
- Molecular Weight : 232.22 g/mol
- CAS Number : 860786-21-6
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an antiviral and anticancer agent. The triazole ring structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antiviral Activity
Recent studies have indicated that compounds featuring the triazole moiety exhibit significant antiviral properties. For instance, research has shown that triazole derivatives can inhibit the activity of protein kinases such as CSNK2A2, which is implicated in the replication of β-coronaviruses including SARS-CoV-2. In particular, the modification of acetamide groups with triazole structures has been reported to enhance antiviral potency by fourfold in certain assays .
Anticancer Activity
Triazole derivatives have also demonstrated promising anticancer activity. The compound under discussion has been evaluated against various cancer cell lines. Preliminary findings suggest moderate cytostatic activity, with inhibition growth percentages (IGP) observed in multiple human tumor cell lines from the NCI-60 panel. Notably, compounds similar to 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exhibited significant activity against breast cancer cells (MCF7), indicating potential for further development as an anticancer agent .
The mechanism by which 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exerts its biological effects is linked to its structural properties that allow it to interact with key enzymes and receptors. The presence of fluorine in the phenyl ring may enhance lipophilicity and improve binding affinity to target proteins.
Case Studies
Several studies have investigated the biological effects of similar triazole compounds:
- Antiviral Efficacy : A study demonstrated that a closely related triazole compound inhibited replication in MHV (Mouse Hepatitis Virus) assays by disrupting kinase activity essential for viral proliferation .
- Cytotoxicity Testing : In vitro testing on various cancer cell lines revealed that modifications in the triazole structure significantly influenced cytotoxic activity. For example, compounds with specific substituents on the phenyl ring showed enhanced activity against Jurkat and HT29 cell lines .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups on the phenyl ring are crucial for enhancing biological activity. This insight is essential for guiding future synthetic efforts aimed at optimizing efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H9FN4O |
| Molecular Weight | 232.22 g/mol |
| CAS Number | 860786-21-6 |
| Antiviral Activity | Inhibits CSNK2A2 by fourfold |
| Anticancer Activity | Moderate IGP in NCI panel |
| Key Interaction | Protein kinases |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?
- Methodology :
-
Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions involving triazole precursors and fluorophenyl derivatives. For example, coupling 3-fluorophenyl hydrazine with acetonitrile-containing intermediates under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .
-
Characterization : Employ NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) to verify molecular weight. Predicted physicochemical properties (e.g., PSA, boiling point) from analogous triazole-acetonitrile derivatives can guide solvent selection (Table 1) .
- Table 1: Predicted Physicochemical Properties (Based on Analogous Compounds)
| Property | Value | Source |
|---|---|---|
| PSA | 80.52 Ų | |
| Boiling Point | 525.2±60.0 °C (Predicted) | |
| Density | 1.52±0.1 g/cm³ (Predicted) | |
| pKa | 0.21±0.10 (Predicted) |
Q. What are the critical physicochemical properties to consider during experimental design?
- Key Properties :
- Polar Surface Area (PSA) : Affects solubility and membrane permeability; use polar solvents (e.g., DMSO) for dissolution .
- Thermal Stability : Predicted boiling point (~525°C) suggests suitability for high-temperature reactions (e.g., cyclizations) .
- Acid-Base Behavior : Low pKa (0.21) indicates weak acidity; avoid strongly basic conditions to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodology :
- Cross-Validation : Compare experimental solubility (e.g., in acetonitrile, DMF) with computational predictions using tools like COSMO-RS .
- Controlled Replication : Standardize solvent purity, temperature, and humidity conditions. For example, discrepancies in reaction yields may arise from trace moisture; use molecular sieves or inert atmospheres .
- Data Triangulation : Combine HPLC, NMR, and X-ray crystallography to confirm structural consistency across batches .
Q. What computational strategies are effective for predicting reaction pathways or electronic properties?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of triazole ring formation. Compare activation energies of fluorophenyl vs. non-fluorinated analogs to assess electronic effects .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the acetonitrile group may act as an electron-withdrawing moiety, influencing regioselectivity .
- Machine Learning : Train models on PubChem datasets (e.g., triazole derivatives) to predict reaction yields under varied conditions .
Q. How can experimental design (DoE) optimize reaction conditions for this compound?
- Methodology :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For instance, vary Pd catalyst concentrations (0.5–2 mol%) to maximize coupling efficiency .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to identify optimal conditions .
- Sensitivity Analysis : Prioritize factors (e.g., solvent polarity) using Pareto charts to reduce experimental iterations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
Notes on Data Sources
- Predicted properties (Table 1) are derived from structurally similar compounds due to limited experimental data for the target molecule.
- Computational methods (e.g., ICReDD’s reaction path search) are recommended for hypothesis-driven experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
